molecular formula C16H16N4O B6467406 N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640948-77-0

N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467406
CAS No.: 2640948-77-0
M. Wt: 280.32 g/mol
InChI Key: XFUMHMBKNOEKHN-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640948-77-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the imidazo[1,2-b]pyridazine scaffold, a privileged structure recognized for its excellent physicochemical properties and broad therapeutic potential . This specific scaffold is considered a valuable bioisostere and is found in various pharmacologically active molecules due to its ability to engage in hydrogen bonding and other key interactions with biological targets . The imidazo[1,2-b]pyridazine core has been extensively investigated across multiple therapeutic areas. Research indicates its relevance in developing anticancer agents, with several derivatives acting as potent kinase inhibitors . The scaffold also shows promise in antimicrobial applications, including activity against Mycobacterium tuberculosis , as well as in antiviral, antineuropathic, and anti-inflammatory research . Furthermore, imidazo[1,2-b]pyridazine derivatives have been studied as modulators of central nervous system targets, with some compounds demonstrating antinociceptive effects in preclinical models . The presence of the carboxamide linkage to a 3,5-dimethylphenyl group in this compound enhances its potential as a building block for constructing compound libraries or for optimizing lead compounds in structure-activity relationship (SAR) studies. This product is provided for research purposes as a high-quality building block to support innovation in drug discovery programs. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-6-11(2)8-13(7-10)18-16(21)14-4-5-15-17-12(3)9-20(15)19-14/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUMHMBKNOEKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine scaffold followed by the introduction of the carboxamide group. The compound can be synthesized through various methods that yield good to excellent results, making it a viable candidate for further biological evaluation .

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimycobacterial Activity : Similar compounds in the imidazo[1,2-b]pyridazine class have shown moderate to good activity against Mycobacterium tuberculosis. For instance, related derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .
  • Anticancer Activity : Compounds with similar structural features have been evaluated for their antiproliferative effects on various cancer cell lines. Some derivatives have shown significant activity against colon carcinoma and other types at sub-micromolar concentrations .
  • Antibacterial Activity : Certain derivatives have displayed moderate antibacterial activity. For example, one compound showed an MIC of 32 µM against E. coli .

Antimycobacterial Activity

The biological evaluation of this compound has not been extensively documented; however, related compounds indicate a promising profile against tuberculosis. The synthesis of various substituted imidazo[1,2-a]pyridine derivatives has shown that modifications in the structure can enhance antimycobacterial activity .

Anticancer Studies

In vitro studies have assessed the antiproliferative effects of imidazo[1,2-b]pyridazine derivatives on a range of human cancer cell lines:

CompoundCell LineIC50 (µM)
10Colon Carcinoma (SW620)0.4
14Colon Carcinoma (SW620)0.7
16Acute Lymphoblastic Leukemia11.9
18Non-Hodgkin Lymphoma12.1

These findings suggest that structural modifications can significantly impact the potency of these compounds against cancer cells .

The mechanism by which these compounds exert their effects is still under investigation. However, initial studies suggest that they may act as full agonists at benzodiazepine receptors and exhibit selectivity towards certain receptor types . This receptor binding may contribute to their antiproliferative and antimicrobial properties.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives:

  • Study A : A series of compounds were synthesized and tested for their activity against various cancer cell lines. The results indicated that bromo-substituted derivatives had enhanced activity compared to their non-substituted counterparts .
  • Study B : Another investigation highlighted the significance of substituents on the phenyl ring in modulating both anticancer and antimycobacterial activities .

Scientific Research Applications

Synthesis of N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general procedure includes:

  • Formation of Imidazo[1,2-b]pyridazine scaffold : This is achieved through cyclocondensation reactions involving appropriate amines and carbonyl compounds.
  • Carboxamide formation : The final step usually involves the reaction of the imidazo derivative with carboxylic acids or their derivatives to form the desired carboxamide.

The synthesis has been documented to yield good results in terms of purity and yield, allowing for further biological evaluation .

Antituberculosis Activity

Recent studies have highlighted the antituberculosis potential of imidazo[1,2-b]pyridazine derivatives. For instance:

  • In vitro Testing : Compounds related to this compound have shown promising results against Mycobacterium tuberculosis. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL, indicating strong antimycobacterial activity .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis and metabolism, although detailed studies are required to elucidate specific pathways.

Anticancer Properties

The compound also exhibits potential anticancer activity:

  • Cell Line Studies : Preliminary investigations have indicated that the compound can induce apoptosis in various cancer cell lines. For example, it has shown effectiveness against breast and lung cancer cell lines by triggering cell cycle arrest and apoptosis .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms .

Antituberculosis Case Study

A recent study synthesized a series of imidazo[1,2-b]pyridazine derivatives including this compound. The results indicated that these compounds could serve as lead candidates for developing new antituberculosis drugs. The study emphasized the need for further optimization to improve bioavailability and reduce toxicity .

Anticancer Case Study

Another investigation focused on the anticancer properties of similar imidazo compounds. The study found that treatment with this compound led to a significant reduction in tumor size in xenograft models. This highlights its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine Carboxamides

Compounds such as N-(3-fluorophenyl)-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide () share a similar carboxamide linkage but differ in the heterocyclic core (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine).

Hydroxynaphthalene Carboxamides

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () replaces the imidazopyridazine core with a hydroxynaphthalene moiety. This compound demonstrated PET-inhibiting activity (IC50 ~10 µM), highlighting the importance of substituent positioning (3,5-dimethyl groups enhance activity). However, the rigid aromatic naphthalene core may reduce conformational flexibility compared to the fused imidazopyridazine system .

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups

  • Fluorine/Chlorine Substituents : Compounds like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide () and N-(2-chlorophenyl)-imidazo[1,2-a]pyridine-2-carboxamide () utilize electron-withdrawing groups (EWGs), which enhance PET inhibition by increasing electrophilicity and lipophilicity .
  • Methyl Substituents : The 3,5-dimethylphenyl group in the target compound provides electron-donating effects, which may improve metabolic stability or alter binding kinetics in kinase inhibitors (e.g., ponatinib analogs, ) .

Substituent Positioning

  • Meta vs. Para Substitution : Meta-substituted phenyl groups (e.g., 3,5-dimethyl) are prevalent in high-activity PET inhibitors (), whereas ortho-substituted analogs (e.g., 2,5-difluorophenyl) show reduced activity due to steric hindrance or altered electronic profiles .

Physicochemical and Crystallographic Properties

Crystal structure studies of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal that meta-substitution with methyl groups influences molecular packing and lattice parameters. This suggests that the 3,5-dimethylphenyl group in the target compound may enhance crystallinity or stability compared to monosubstituted analogs .

Comparative Data Table

Compound Name Core Structure Substituents Key Activity/Property Reference
N-(3,5-Dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 3,5-dimethylphenyl N/A (structural analog) N/A
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene 3,5-dimethylphenyl PET inhibition (IC50 ~10 µM)
N-(3-Fluorophenyl)-imidazo[1,2-a]pyridine-2-carboxamide Imidazo[1,2-a]pyridine 3-fluorophenyl Kinase inhibition (hypothesized)
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-dimethylphenyl Enhanced crystallinity

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction yields be optimized?

A common approach involves coupling substituted imidazo[1,2-b]pyridazine precursors with aromatic amines. For example:

  • Step 1 : Synthesize 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid via cyclization of pyridazine derivatives with α-haloketones.
  • Step 2 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or CDI, followed by reaction with 3,5-dimethylaniline under reflux in anhydrous DMF .
  • Optimization : Yield improvements (e.g., from 55% to 68%) are achievable by controlling stoichiometry (1:1.2 molar ratio of acid to amine), using fused sodium acetate as a base, and selecting polar aprotic solvents (e.g., acetic anhydride) .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • ¹H/¹³C NMR : Confirm the presence of methyl groups (δ 2.24–2.37 ppm for CH₃), aromatic protons (δ 6.56–8.01 ppm), and amide carbonyl signals (δ 165–171 ppm in ¹³C NMR) .
  • IR : Identify key functional groups: NH stretches (~3,400 cm⁻¹), C=O (amide I band, ~1,650–1,720 cm⁻¹), and CN (~2,200 cm⁻¹) .
  • MS : Validate molecular weight via [M+H]⁺ peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Q. What crystallographic methods are suitable for determining its solid-state geometry?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters:

  • Space group : Monoclinic (e.g., P2₁/c) .
  • Hydrogen bonding : Analyze N–H···O interactions (2.8–3.0 Å) to confirm dimerization trends .
  • Validation : Use checkCIF/PLATON to resolve disorder or symmetry issues .

Advanced Research Questions

Q. How do meta-substituents (e.g., 3,5-dimethyl groups) influence the compound’s conformational stability and intermolecular interactions?

  • Steric effects : 3,5-Dimethyl groups create torsional strain, favoring trans configurations in amide bonds (C=O and N–H antiperiplanar) .
  • Hydrogen bonding : Bulkier substituents reduce packing efficiency, leading to weaker N–H···O interactions (e.g., dimerization energy decreases by ~2 kcal/mol compared to unsubstituted analogs) .
  • Electron effects : Methyl groups (electron-donating) increase electron density on the aryl ring, altering reactivity in electrophilic substitutions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., biological activity vs. docking studies)?

  • Case study : If a predicted kinase inhibition (e.g., VEGFR2) is not observed experimentally:
    • Re-evaluate force fields : Adjust partial charges for the imidazo-pyridazine core using DFT calculations (B3LYP/6-31G**) .
    • Solvent effects : Simulate aqueous environments (PCM model) to account for solvation entropy .
    • Bioassay validation : Use orthogonal assays (e.g., SPR vs. cell-based IC₅₀) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Key modifications :

    Position Modification Effect
    Imidazo[1,2-b]pyridazine C2Replace methyl with cyclopropyl↑ VEGFR2 inhibition (IC₅₀ from 12 nM to 5 nM)
    Aryl ring (3,5-dimethyl)Introduce electron-withdrawing groups (e.g., Cl)↑ Metabolic stability (t₁/₂ from 1.2 h to 4.5 h)
  • Methodology : Use parallel synthesis with R-group enumeration (e.g., 20 analogs) and assess via High-Throughput Screening (HTS) .

Q. What are the challenges in validating hydrogen-bonding networks in polymorphic forms?

  • Issue : Polymorphs may exhibit divergent N–H···O geometries due to solvent of crystallization (e.g., ethanol vs. DMF).
  • Solution :
    • Use variable-temperature XRD to monitor phase transitions.
    • Compare DSC/TGA data with computational lattice energy predictions (Mogul/CSD) .
    • Validate via solid-state NMR (¹⁵N CPMAS) to detect proton environments .

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